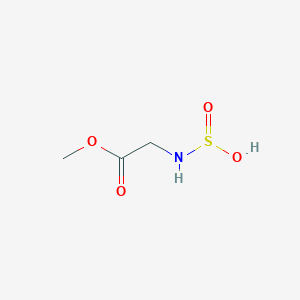
Glycine, N-sulfino-, 1-methyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-sulfino-, 1-methyl ester (9CI) is a chemical compound with the molecular formula C3H7NO4S and a molecular weight of 153.16 g/mol It is a derivative of glycine, an amino acid, and features a sulfino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-sulfino-, 1-methyl ester (9CI) typically involves the reaction of glycine with a sulfino group donor and a methyl esterifying agent. One common method includes the reaction of glycine with sulfur dioxide and methanol under acidic conditions to introduce the sulfino group and esterify the carboxyl group . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of Glycine, N-sulfino-, 1-methyl ester (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The raw materials used in the production are typically sourced in bulk to reduce costs and ensure a consistent supply .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-sulfino-, 1-methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The sulfino group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Glycine, N-sulfino-, 1-methyl ester (9CI) has several applications in scientific research:
Mechanism of Action
The mechanism of action of Glycine, N-sulfino-, 1-methyl ester (9CI) involves its interaction with various molecular targets and pathways. The sulfino group can participate in redox reactions, influencing cellular oxidative states. The ester group can undergo hydrolysis, releasing glycine, which can then participate in metabolic pathways . The compound’s effects are mediated through its ability to modify proteins and enzymes, impacting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Glycine methyl ester: A simpler ester derivative of glycine without the sulfino group.
Glycine, N-(cyclopropylcarbonyl)-, methyl ester: Another derivative with a different substituent on the nitrogen atom.
Uniqueness
Glycine, N-sulfino-, 1-methyl ester (9CI) is unique due to the presence of both the sulfino and methyl ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other glycine derivatives, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C3H7NO4S |
|---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
1-methoxy-1-oxo-2-(sulfinoamino)ethane |
InChI |
InChI=1S/C3H7NO4S/c1-8-3(5)2-4-9(6)7/h4H,2H2,1H3,(H,6,7) |
InChI Key |
IQZYQQUOYJZKJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)

![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
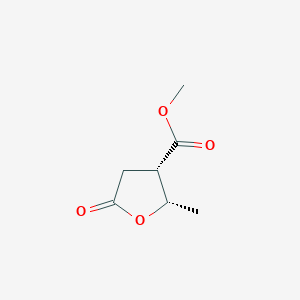
![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)


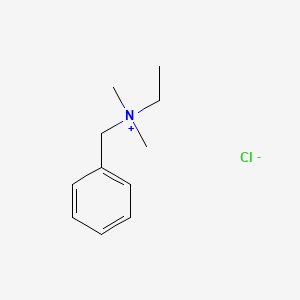
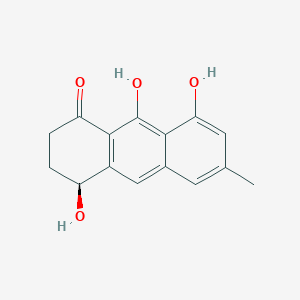
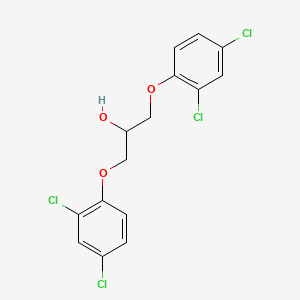
![2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)
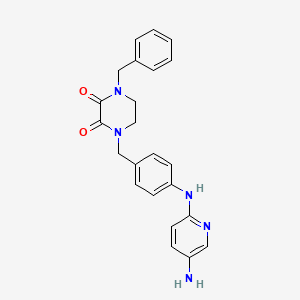
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
